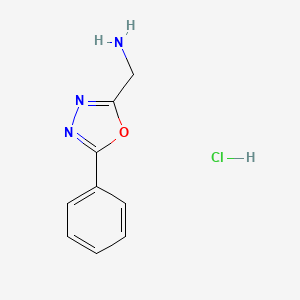

(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride

描述

(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride is a heterocyclic compound with the molecular formula C₉H₁₀ClN₃O and a molecular weight of 211.65 g/mol . It features a 1,3,4-oxadiazole core substituted with a phenyl group at the 5-position and an aminomethyl group at the 2-position, forming a hydrochloride salt. This structural configuration enhances solubility and stability, making it suitable for pharmacological and material science applications. Key applications include:

属性

IUPAC Name |

(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.ClH/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7;/h1-5H,6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFARWJMWVFLIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-09-4 | |

| Record name | 1,3,4-Oxadiazole-2-methanamine, 5-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-phenyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reduction of Ethyl 5-Phenyl-1,3,4-oxadiazole-2-carboxylate to (5-Phenyl-1,3,4-oxadiazol-2-yl)methanol

A widely used precursor in the synthesis of the target compound is ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate. Its reduction to the corresponding alcohol, (5-phenyl-1,3,4-oxadiazol-2-yl)methanol, is a critical step preceding amination.

- Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate is suspended with calcium chloride in ethanol.

- Sodium borohydride is added at 0°C to reduce the ester to the alcohol.

- The reaction mixture is stirred at room temperature for 4 hours.

- Workup involves quenching with water, extraction with ethyl acetate, washing with saturated brine, drying, and concentration.

- The product is obtained as a white solid with an 80% yield.

| Reagents/Conditions | Amounts (Example) | Temperature | Time | Yield |

|---|---|---|---|---|

| Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate | 2.71 g (12.42 mmol) | 0°C to RT | 4 h | 80% |

| Calcium chloride | 2.76 g (24.84 mmol) | |||

| Sodium borohydride | 1.41 g (37.26 mmol) | |||

| Solvent | Ethanol (150 mL) |

This method is documented in patent literature and chemical synthesis databases, offering a reliable route for the intermediate alcohol precursor.

Conversion of (5-Phenyl-1,3,4-oxadiazol-2-yl)methanol to (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine Hydrochloride

The next step involves transforming the hydroxymethyl group into the aminomethyl group, typically through an amination reaction. While direct literature on this exact conversion is limited, common synthetic approaches include:

- Amination via substitution reactions: Conversion of the alcohol to a good leaving group (e.g., tosylate or halide), followed by nucleophilic substitution with ammonia or an amine source.

- Reductive amination: Oxidation of the alcohol to the aldehyde followed by reductive amination with ammonia or ammonium salts.

These methods are standard in heterocyclic chemistry and can be adapted for the oxadiazole system.

Alternative Synthetic Route: Oxidative Cyclization of Semicarbazones

Another approach to synthesize 5-substituted 1,3,4-oxadiazoles involves oxidative cyclization of semicarbazones derived from aromatic aldehydes and semicarbazide hydrochloride.

- Preparation of semicarbazones by reacting semicarbazide hydrochloride with benzaldehyde derivatives in ethanol with sodium acetate.

- Oxidative cyclization using bromine in acetic acid to form the 1,3,4-oxadiazole ring.

- Isolation and purification by recrystallization.

This method is well-documented for producing 5-phenyl-1,3,4-oxadiazole derivatives, which can subsequently be functionalized at the 2-position to introduce the methanamine group.

Microwave-Assisted Synthesis for Enhanced Efficiency

Recent studies have demonstrated the use of microwave-assisted organic synthesis to improve yields and reduce reaction times in the preparation of oxadiazole derivatives.

- Microwave irradiation accelerates cyclization and condensation steps.

- Higher yields and purities are achieved compared to conventional heating.

- This method has been applied to related 5-phenyl-1,3,4-oxadiazole derivatives with bioactive side chains, indicating its potential applicability to the target compound.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Reduction of ester to alcohol | Sodium borohydride reduction of ethyl ester | High yield, mild conditions | Requires subsequent amination | ~80% |

| Oxidative cyclization of semicarbazones | Semicarbazone formation + bromine oxidation | Straightforward ring formation | Multi-step, uses bromine | Moderate |

| Amination of hydroxymethyl intermediate | Substitution or reductive amination | Direct introduction of amine | May require protecting groups | Variable |

| Microwave-assisted synthesis | Microwave irradiation of cyclization/condensation | Faster, higher yields | Requires specialized equipment | Improved |

Research Findings and Notes

- The reduction of ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate to the corresponding alcohol is a well-established and efficient step, providing a key intermediate for further functionalization.

- Oxidative cyclization of semicarbazones offers a versatile synthetic route to the oxadiazole core but requires careful control of reaction conditions due to the use of bromine and acidic media.

- Microwave-assisted synthesis has emerged as a promising technique to improve the synthesis of oxadiazole derivatives, reducing reaction times from hours to minutes and enhancing yields and purity.

- Detailed spectral characterization (NMR, IR, MS) is essential to confirm the structure and purity of intermediates and final products.

- The hydrochloride salt form of (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine is typically obtained by treating the free amine with hydrochloric acid in an appropriate solvent, facilitating isolation and enhancing stability.

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

The compound has been investigated for its anticancer potential. Recent studies highlight that oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation, such as histone deacetylases and thymidylate synthase. One study reported that specific derivatives exhibited percent growth inhibitions ranging from 51% to 86% against various cancer cell lines, indicating a promising avenue for therapeutic development .

Anti-inflammatory Effects

Oxadiazole derivatives have also shown promise in modulating inflammatory responses. They may act by inhibiting the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological models.

Material Science Applications

In addition to biological applications, (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride is being explored for its potential use in material science:

Polymer Chemistry

The compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its ability to form stable bonds can lead to materials with improved durability and functionality.

Fluorescent Materials

Research has indicated that oxadiazole derivatives can exhibit luminescent properties, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies

作用机制

The mechanism of action of (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity. The methanamine group can enhance the compound’s solubility and facilitate its transport across biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares the target compound with structurally related 1,3,4-oxadiazole derivatives:

Key Observations :

- Substituent Effects : The phenyl group in the target compound enables aromatic π-π interactions, enhancing binding to biological targets like enzymes . Fluorophenyl derivatives (e.g., 4-fluorophenyl in ) may improve metabolic stability due to fluorine’s electronegativity.

- Salt Forms : Hydrochloride salts (common in ) improve aqueous solubility, critical for drug delivery.

- Thermal Stability : Higher melting points in carbohydrazide derivatives (e.g., 295°C for Compound 6d ) suggest greater crystallinity compared to amine-functionalized oxadiazoles.

生物活性

(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the chemical properties, synthesis, and biological activities of this compound, highlighting relevant research findings and case studies.

The molecular formula of this compound is with a molecular weight of approximately 211.65 g/mol. The compound is characterized by its oxadiazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C9H10ClN3O |

| Molecular Weight | 211.65 g/mol |

| CAS Number | 1187931-09-4 |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 325.5 ± 44.0 °C |

Synthesis

The synthesis of this compound typically involves the reaction of phenyl hydrazine with appropriate carbonyl compounds to form the oxadiazole ring. Various methods have been documented in literature to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazoles showed activity against various bacterial strains, suggesting that this compound may possess similar properties.

Case Study:

In a comparative study, several oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 32 µg/mL against S. aureus, indicating potent antimicrobial activity .

Anticancer Potential

The compound has also been evaluated for its potential as an anticancer agent. A recent investigation focused on the inhibition of histone deacetylase (HDAC) enzymes, which are critical in cancer progression.

Research Findings:

In vitro assays revealed that this compound inhibited HDAC6 selectively. This inhibition was shown to induce apoptosis in cancer cell lines while sparing normal cells . The mechanism involved a two-step slow-binding process that enhances its therapeutic potential without the genotoxic effects associated with traditional HDAC inhibitors.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. Studies have indicated that oxadiazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Experimental Data:

In vivo models demonstrated that administration of this compound resulted in a significant reduction in inflammation markers such as TNF-alpha and IL-6 in animal models of induced inflammation .

常见问题

Q. What are the common synthetic routes for (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride, and how is the reaction optimized?

The compound is typically synthesized via a cyclization reaction using hydrazide derivatives and amino acids. A validated method involves reacting phenyl-substituted hydrazides (e.g., benzoic hydrazide) with glycine in polyphosphoric acid (PPA) at elevated temperatures (120–160°C). The reaction proceeds through cyclodehydration to form the 1,3,4-oxadiazole ring, followed by hydrochloride salt formation. Key optimization factors include:

- Temperature control : Gradual heating to 160°C ensures complete cyclization while avoiding side reactions like decomposition .

- Reagent stoichiometry : Equimolar ratios of hydrazide and glycine minimize unreacted intermediates .

- Purification : Recrystallization in ethanol yields high-purity solids (87% yield) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Routine characterization includes:

- NMR spectroscopy : -NMR (DMSO-) reveals aromatic protons (δ 7.4–8.0 ppm), methylene groups (δ ~4.0 ppm), and primary amine signals. -NMR confirms oxadiazole carbons (δ 160–165 ppm) .

- FTIR : Peaks at ~1625 cm (C=N stretching) and ~1025 cm (C-O-C in oxadiazole) are diagnostic. Primary amines show NH stretches at 3375–3435 cm .

- Elemental analysis : Validates C, H, and N content within 0.5% of theoretical values .

- LCMS : Confirms molecular ion peaks (e.g., [M+H]) and purity .

Q. What are the primary research applications of this compound in materials science and medicinal chemistry?

- Organic electronics : The 1,3,4-oxadiazole moiety enhances electron transport in OLEDs and organic solar cells due to its electron-deficient nature and thermal stability .

- Pharmaceutical scaffolds : Oxadiazoles exhibit antimicrobial, anticancer, and anti-inflammatory properties. Substituents like phenyl groups improve bioavailability and reduce toxicity .

Advanced Research Questions

Q. How can researchers address challenges in cyclization reactions during synthesis?

Common issues include incomplete cyclization or side-product formation. Mitigation strategies:

- Catalyst selection : Polyphosphoric acid outperforms milder acids (e.g., HCl) by promoting efficient cyclodehydration .

- Reaction monitoring : TLC or in-situ IR tracks intermediate conversion. Prolonged heating (12+ hours) at 160°C ensures completion .

- Workup optimization : Quenching in ice water followed by sodium bicarbonate neutralization removes acidic residues .

Q. What safety considerations are critical when handling polyphosphoric acid in synthesis?

PPA is highly corrosive and hygroscopic. Best practices include:

Q. How does the phenyl substituent influence the compound’s electronic properties in optoelectronic devices?

The phenyl group enhances π-conjugation, improving electron mobility and reducing recombination in OLEDs. Comparative studies show phenyl-substituted oxadiazoles exhibit higher photoluminescence quantum yields (PLQY) than alkyl analogs, making them superior hole-blocking layers .

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

- Impurity analysis : LCMS identifies byproducts (e.g., unreacted glycine or hydrazide).

- Deuterated solvent effects : Ensure DMSO- does not interact with the amine group, which may broaden NH signals .

- X-ray crystallography : Resolves ambiguities in molecular geometry, though not explicitly reported for this compound .

Q. What strategies improve yield and scalability for academic-to-industrial translation?

Q. How is purity assessed beyond standard chromatographic methods?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。